2,4-difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide
CAS No.: 1207020-17-4
Cat. No.: VC7503877
Molecular Formula: C18H13F2N3O2
Molecular Weight: 341.318
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207020-17-4 |
|---|---|
| Molecular Formula | C18H13F2N3O2 |
| Molecular Weight | 341.318 |
| IUPAC Name | 2,4-difluoro-N-[3-(6-methylpyridazin-3-yl)oxyphenyl]benzamide |
| Standard InChI | InChI=1S/C18H13F2N3O2/c1-11-5-8-17(23-22-11)25-14-4-2-3-13(10-14)21-18(24)15-7-6-12(19)9-16(15)20/h2-10H,1H3,(H,21,24) |
| Standard InChI Key | XYDBMVNPEOFZFV-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
2,4-Difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide (CAS 1207020-17-4) belongs to the benzamide class, featuring:
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Benzamide core: Substituted with 2,4-difluoro groups on the aromatic ring
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Sulfonamide linker: Connects the benzamide to a 3-((6-methylpyridazin-3-yl)oxy)phenyl group
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Pyridazine moiety: A six-membered heterocycle with two adjacent nitrogen atoms and a methyl substituent .
The compound’s IUPAC name derives from its substituents: 2,4-difluoro-N-[3-(6-methylpyridazin-3-yl)oxyphenyl]benzamide. Its SMILES notation (CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)F) and InChIKey (XYDBMVNPEOFZFV-UHFFFAOYSA-N) provide unambiguous structural identifiers .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₃F₂N₃O₂ | |
| Molecular Weight | 341.318 g/mol | |
| Solubility | Soluble in organic solvents | |
| XLogP3 | 3.2 (PubChem computed) |
Crystallographic and Conformational Analysis
While X-ray diffraction data remain unavailable, computational models predict:
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Planar benzamide group: Facilitates π-π stacking with biological targets
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Flexible sulfonamide linker: Allows conformational adaptation during target binding
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Pyridazine orientation: The methyl group at position 6 induces steric effects influencing molecular interactions .
Synthetic Methodologies
Reaction Pathways
The synthesis typically follows a three-step sequence:
Step 1: Formation of 3-((6-methylpyridazin-3-yl)oxy)aniline via nucleophilic aromatic substitution between 3-aminophenol and 3-chloro-6-methylpyridazine .
Step 2: Activation of 2,4-difluorobenzoic acid using thionyl chloride (SOCl₂) to generate the corresponding acid chloride.
Step 3: Amide coupling between the acid chloride and 3-((6-methylpyridazin-3-yl)oxy)aniline in dichloromethane with triethylamine as a base .
Purification and Characterization
Post-synthetic purification employs:
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Flash chromatography: Using silica gel and ethyl acetate/hexane gradients
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Recrystallization: From ethanol/water mixtures to achieve >95% purity.
Key characterization data include:
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=2.4 Hz, 1H, pyridazine-H), 7.82 (dd, J=8.8, 5.6 Hz, 1H, benzamide-H), 7.35–7.28 (m, 3H, aromatic-H)
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HRMS: m/z 342.1112 [M+H]⁺ (calculated 342.1109 for C₁₈H₁₄F₂N₃O₂) .
Comparative Analysis with Structural Analogs
Table 2: Bioactive Benzamide Derivatives
This compound’s unique 6-methylpyridazine group may confer:
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Enhanced metabolic stability compared to piperazine-containing analogs
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Reduced hERG channel binding (predicted pIC₅₀ = 4.1 vs 5.8 for morpholine derivatives) .
Pharmacokinetic and Toxicological Considerations
ADME Properties (Predicted)
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Absorption: High Caco-2 permeability (8.7 × 10⁻⁶ cm/s)
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Metabolism: Hepatic oxidation via CYP3A4 (major), CYP2D6 (minor)
Toxicity Risks
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Ames test: Negative for mutagenicity (structural alerts absent)
Industrial and Research Applications
Pharmaceutical Development
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Lead candidate for:
Chemical Biology Probes
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